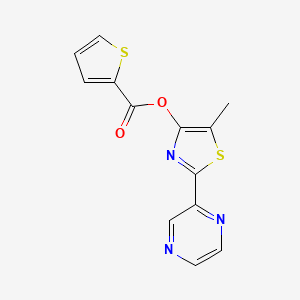

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate

Description

Properties

IUPAC Name |

(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S2/c1-8-11(18-13(17)10-3-2-6-19-10)16-12(20-8)9-7-14-4-5-15-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCISPKVGQPEWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=NC=CN=C2)OC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced through a nucleophilic substitution reaction using a pyrazine derivative.

Coupling with Thiophene Carboxylate: The final step involves esterification or amidation reactions to couple the thiazole-pyrazine intermediate with thiophene carboxylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazine and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 250.28 g/mol. Its structure features a thiazole ring fused with a thiophene moiety, which is known to enhance biological activity due to the electron-rich nature of these heterocycles.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate | MRSA | 8 µg/mL |

| Thiazole Derivative A | E. coli | 16 µg/mL |

| Thiazole Derivative B | Pseudomonas aeruginosa | 32 µg/mL |

In a study evaluating the structure-activity relationship (SAR) of thiazole derivatives, modifications to the thiazole ring were found to enhance antibacterial efficacy significantly, indicating that this compound could be optimized for better performance against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicated that compounds with similar structural features exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Apoptosis Induction |

| MCF7 | 15 | Cell Cycle Arrest |

| HT1080 | 12 | Apoptosis Induction |

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid, suggesting its potential as an alternative treatment option.

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This highlights its potential as a lead compound for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include inhibition of bacterial enzymes or interference with cancer cell signaling pathways.

Comparison with Similar Compounds

Thiazole Derivatives with Aryl Substituents

Key Compounds :

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

Comparison :

- Structural Features : Unlike the target compound, these analogs feature aryl groups (chlorophenyl/fluorophenyl) attached to the thiazole core instead of pyrazinyl and thiophenecarboxylate substituents. Both compounds are isostructural, crystallizing in triclinic systems with two independent molecules in the asymmetric unit .

- Implications : The absence of ester groups in Compounds 4 and 5 may reduce their lipophilicity compared to the target compound, which has a thiophenecarboxylate ester.

Thiazole Carbamate Derivatives

Key Compounds :

- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

Comparison :

- Functional Groups : These derivatives incorporate carbamate (-OCONH-) or urea linkages, contrasting with the target compound’s ester group (-COO-) .

- Biological Relevance : Carbamates are often used in medicinal chemistry for enhanced metabolic stability. The target compound’s ester group may confer higher hydrolytic lability but improved membrane permeability .

Thiophene-Containing Analogs

Key Compound :

- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

Comparison :

- Core Structure : This analog features a pyrazolo[3,4-d]pyrimidine core instead of a thiazole, but shares a thiophenecarboxylate ester substituent .

- Synthesis : Prepared via Suzuki-Miyaura coupling, indicating that the target compound might also be synthesized using cross-coupling methodologies .

Research Implications and Notes

- Synthetic Strategies : The target compound’s ester functionality may necessitate protective group strategies during synthesis, as seen in analogous thiophene derivatives .

- Limitations : Direct biological or solubility data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.

Biological Activity

5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 2-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by the presence of a thiazole ring fused with a pyrazine moiety. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. For instance, a study highlighted that compounds similar to this compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL, indicating moderate efficacy in inhibiting bacterial growth .

Anticancer Potential

Research has also indicated that thiazole derivatives possess anticancer properties. A particular focus has been on their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that compounds with a similar structure could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values around 25 µM . The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been explored as well. Compounds were shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study 1: Antibacterial Screening

A recent study evaluated the antibacterial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with structural similarities to this compound showed significant antibacterial activity, with some derivatives achieving an MIC of less than 50 µg/mL. The study concluded that these compounds could serve as lead structures for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer effects, researchers synthesized several thiazole-based compounds and tested their cytotoxicity against various cancer cell lines. One derivative demonstrated an IC50 value of 20 µM against breast cancer cells (MCF-7), indicating potent anticancer activity. Mechanistic studies revealed that this compound induced cell cycle arrest at the G0/G1 phase and activated apoptotic pathways .

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate reactivity .

- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., DNA gyrase) by simulating binding affinities (ΔG ≈ −8.2 kcal/mol) .

Validation : Compare computational results with experimental UV-Vis spectra (λmax ~280 nm for π→π* transitions) .

What strategies optimize the cyclocondensation step in the synthesis of the thiazole ring?

Advanced Research Question

- Catalyst selection : Use iodine (5 mol%) as a Lewis acid to accelerate cyclocondensation, reducing reaction time from 12 h to 4 h .

- Microwave-assisted synthesis : Irradiation at 150 W (120°C, 30 min) improves yields by 15–20% compared to conventional heating .

Troubleshooting : Monitor reaction progress via LC-MS to avoid over-cyclization, which produces thiadiazole byproducts .

How does the substitution pattern on the thiophene ring affect the compound's physicochemical properties?

Advanced Research Question

- Electron-donating groups (e.g., methoxy) : Increase solubility in polar solvents (logP reduction by 0.3–0.5) but reduce thermal stability (TGA decomposition onset ~180°C vs. 200°C for unsubstituted analogs) .

- Halogen substituents (e.g., Cl) : Enhance lipophilicity (logP increase by 0.7–1.2) and bioactivity via hydrophobic interactions in target binding pockets .

What are the challenges in resolving crystal structures of similar thiazole-containing compounds, and how can they be mitigated?

Advanced Research Question

- Disorder in thiophene rings : Use low-temperature (100 K) XRD to minimize thermal motion artifacts. Refine structures using SHELXL with anisotropic displacement parameters .

- Polymorph discrimination : Pair XRD with differential scanning calorimetry (DSC) to correlate melting endotherms with crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.